

9-Bromononanoic Acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **9-Bromononanoic Acid**
Cat. No.: **B1268187**

[Get Quote](#)

Core Chemical and Physical Properties

9-Bromononanoic acid is a bifunctional organic compound featuring a nine-carbon aliphatic chain terminated by a carboxylic acid group at one end and a bromine atom at the other. This structure makes it a valuable building block in organic synthesis.[\[1\]](#)

Table 1: Physical and Chemical Properties of **9-Bromononanoic Acid**

Property	Value	Citations
CAS Number	41059-02-3	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₇ BrO ₂	
Molecular Weight	237.13 g/mol	
Appearance	White to off-white or light yellow solid, powder, or crystal	
Melting Point	35 - 39 °C	
Boiling Point	160 °C @ 2 mmHg 174 °C @ 5 mmHg	
pKa	4.78 ± 0.10 (Predicted)	

Table 2: Solubility of **9-Bromononanoic Acid**

Solvent	Solubility	Citations
Water	Sparingly Soluble	
Chloroform	Soluble	
Methanol	Soluble	
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **9-Bromomonanoic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons along the carbon chain. The chemical shifts can vary slightly based on the solvent used.

Table 3: ¹H NMR Spectral Data for **9-Bromomonanoic Acid**

Solvent	Chemical Shifts (δ) and Multiplicity	Citations
DMSO-d ₆	δ 3.49 (t, 2H, -CH ₂ Br), 2.23-2.08 (m, 2H, -CH ₂ COOH), 1.84-1.68 (m, 2H), 1.57-1.14 (m, 10H)	
CDCl ₃	δ 9.8 (m, 1H, -COOH), 3.40 (t, J=6.8 Hz, 2H, -CH ₂ Br), 2.36 (t, J=7.4 Hz, 2H, -CH ₂ COOH), 1.78-1.92 (m, 2H), 1.59-1.71 (m, 2H), 1.3-1.5 (m, 8H)	

¹³C NMR: While specific experimental data for **9-Bromomonanoic Acid** is not readily available, the expected chemical shifts can be predicted based on analogous structures. The carbonyl carbon of the carboxylic acid is significantly deshielded, typically appearing in the 160-180 ppm

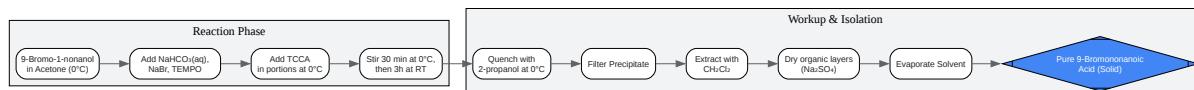
region. The carbon attached to the bromine (-CH₂Br) would appear further downfield than a typical methylene carbon due to the electronegativity of bromine.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is distinguished by two primary absorption bands. For **9-Bromononanoic Acid**, these are:

- O-H Stretch: A very strong and characteristically broad absorption band is expected from 2500 to 3300 cm⁻¹, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band should appear around 1710 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer.

Experimental Protocols


Synthesis of 9-Bromononanoic Acid via TEMPO-mediated Oxidation

A common and efficient method for synthesizing **9-Bromononanoic Acid** is the oxidation of its corresponding alcohol, 9-Bromo-1-nonanol. The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst provides a selective and high-yielding reaction under mild conditions.

Methodology:

- Reaction Setup: Dissolve 9-Bromo-1-nonanol (1.0 eq) in acetone and cool the solution to 0°C in an ice bath.
- Addition of Reagents: Sequentially add a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃), Sodium Bromide (NaBr, ~0.2 eq), and TEMPO (~0.1 eq) to the cooled solution.
- Addition of Oxidant: Add Trichloroisocyanuric acid (TCCA, ~2.0 eq) in small portions, ensuring the temperature remains at 0°C.
- Reaction Progression: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for approximately 3 hours.

- Quenching: Cool the mixture back to 0°C and quench the reaction by the slow addition of 2-propanol.
- Workup: Filter the resulting white precipitate. To the filtrate, add water and dichloromethane (CH_2Cl_2) and separate the layers. Extract the aqueous phase twice more with CH_2Cl_2 .
- Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield **9-Bromononanoic Acid** as a white solid.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **9-Bromononanoic Acid**.

Applications and Reactivity

9-Bromononanoic acid serves as a versatile synthetic intermediate.

- Bifunctional Linker: Its two distinct functional groups allow for sequential or orthogonal chemical modifications, making it an ideal linker in the synthesis of more complex molecules, including pharmaceuticals and materials.
- Precursor: It is an intermediate in the synthesis of Rumenic Acid, a fatty acid with potential health benefits.
- Research Applications: The compound has been investigated for potential antimicrobial and antifungal properties. It is also used in the production of surfactants and lubricants.

Safety and Handling

Due to its corrosive nature, proper safety precautions must be observed when handling **9-Bromononanoic Acid**.

Table 4: GHS Hazard and Precautionary Statements

GHS Information	Code	Statement	Citations
Pictogram		Corrosive	
Signal Word		Danger	
Hazard Statements	H290	May be corrosive to metals	
H314		Causes severe skin burns and eye damage	
Precautionary Statements	P260	Do not breathe dusts or mists	
P280		Wear protective gloves/protective clothing/eye protection/face protection	
P301+P330+P331		IF SWALLOWED: Rinse mouth. Do NOT induce vomiting	
P303+P361+P353		IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower	
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing	
P405		Store locked up	

Storage

Store in a cool, dry,
well-ventilated area.
Recommended
temperature: 2-8°C.
Keep container tightly
sealed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 9-Bromononanoic acid | 41059-02-3 [chemicalbook.com]
- 3. 9-Bromononanoic Acid | CAS 41059-02-3 | LGC Standards [lgcstandards.com]
- 4. 9-Bromononanoic acid | 41059-02-3 [sigmaaldrich.com]
- To cite this document: BenchChem. [9-Bromononanoic Acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1268187#9-bromononanoic-acid-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com